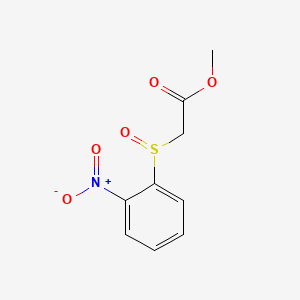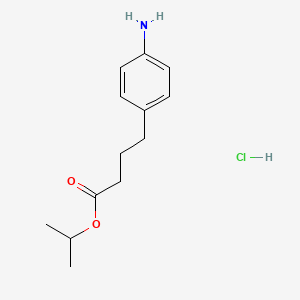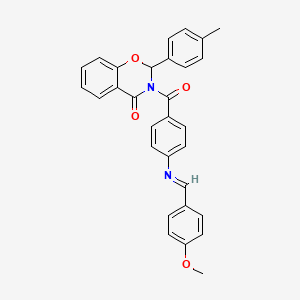
Acetic acid, ((2-nitrophenyl)sulfinyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, ((2-nitrophenyl)sulfinyl)-, methyl ester is an organic compound with the molecular formula C9H9NO4S It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl ester group, and the phenyl ring is substituted with a nitro group and a sulfinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2-nitrophenyl)sulfinyl)-, methyl ester typically involves the reaction of methyl 2-nitrophenylacetic acid with appropriate reagents. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene, yielding 2-(2-nitrophenyl)acrylate . This reaction proceeds under mild conditions and provides a good yield of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, ((2-nitrophenyl)sulfinyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The sulfinyl group can be reduced to a sulfide group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Conversion of the sulfinyl group to a sulfide group.
Substitution: Formation of amides or alcohol derivatives from the ester group.
Wissenschaftliche Forschungsanwendungen
Acetic acid, ((2-nitrophenyl)sulfinyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocycles and other complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid, ((2-nitrophenyl)sulfinyl)-, methyl ester involves its interaction with molecular targets such as enzymes and proteins. The nitro and sulfinyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetic acid: Contains a phenyl group attached to an acetic acid moiety.
4-Nitrophenylacetic acid: Similar structure but with a nitro group at the para position.
2-Nitrophenylacetic acid: Lacks the sulfinyl group present in acetic acid, ((2-nitrophenyl)sulfinyl)-, methyl ester.
Uniqueness
This compound is unique due to the presence of both nitro and sulfinyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable reagent and research tool.
Eigenschaften
CAS-Nummer |
139326-42-4 |
|---|---|
Molekularformel |
C9H9NO5S |
Molekulargewicht |
243.24 g/mol |
IUPAC-Name |
methyl 2-(2-nitrophenyl)sulfinylacetate |
InChI |
InChI=1S/C9H9NO5S/c1-15-9(11)6-16(14)8-5-3-2-4-7(8)10(12)13/h2-5H,6H2,1H3 |
InChI-Schlüssel |
MJCRVNLFBAINLZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CS(=O)C1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















